(3-Azidopropyl)oxyacetic Acid
Description
Contextualization within Azide-Functionalized Organic Compounds
Organic azides are a class of compounds characterized by the presence of the azide (B81097) (–N₃) functional group. Current time information in Bangalore, IN. This group is known for its high energy and unique reactivity, making it a powerful tool in organic synthesis. vulcanchem.com Azides can be readily introduced into molecules and are relatively stable under many reaction conditions, yet they participate in a select number of highly efficient and specific reactions. vulcanchem.com This combination of stability and specific reactivity makes azide-functionalized compounds, including (3-Azidopropyl)oxyacetic Acid, highly valuable in chemical biology and materials science. The azide group is particularly notable for its role in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form no byproducts.
Role as a Versatile Chemical Building Block and Linker
The utility of (3-Azidopropyl)oxyacetic Acid stems from its identity as a bifunctional linker. The molecule consists of a short propyl chain connected to an oxygen atom, which in turn is attached to an acetic acid group. The other end of the propyl chain is terminated by an azide group. This structure provides two distinct points of reaction:
The Carboxylic Acid Group: This functional group can readily react with primary amines to form stable amide bonds. This reaction is a cornerstone of bioconjugation, allowing for the attachment of the linker to proteins, peptides, or other molecules bearing amine groups.
The Azide Group: The azide group is the key to the famous copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a "click" reaction. This reaction forms a stable triazole ring, linking the azide-containing molecule to another molecule that has been functionalized with an alkyne group. The bio-orthogonality of this reaction means it can be performed in complex biological mixtures without interfering with native biological processes.
The ether linkage within the molecule's backbone enhances its solubility in polar solvents, a desirable property for biological applications.
Overview of Key Research Domains Employing (3-Azidopropyl)oxyacetic Acid
The unique properties of (3-Azidopropyl)oxyacetic Acid make it a valuable tool in several cutting-edge areas of research:
Bioconjugation and "Click Chemistry": The compound serves as a bridge, enabling the covalent linking of two different molecules with high specificity. For example, a protein can be modified with (3-Azidopropyl)oxyacetic Acid via its carboxylic acid group, and the resulting azide-functionalized protein can then be "clicked" onto a surface, a nanoparticle, or another biomolecule functionalized with an alkyne.
PEGylation: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, often therapeutic proteins, to improve their solubility, stability, and pharmacokinetic profiles. (3-Azidopropyl)oxyacetic Acid and similar linkers can be used to introduce an azide handle onto a biomolecule, which can then be PEGylated using a PEG derivative that contains an alkyne group.
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are novel therapeutic agents designed to hijack the cell's own protein degradation machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. While specific examples using (3-Azidopropyl)oxyacetic Acid in published PROTACs are not abundant, its structure is well-suited for use as a component of the linker, connecting the two active ends of a PROTAC molecule.
Interactive Data Tables
Table 1: Chemical Properties of (3-Azidopropyl)oxyacetic Acid
| Property | Value |
| CAS Number | 166810-79-3 |
| Molecular Formula | C₅H₉N₃O₃ |
| Molecular Weight | 159.14 g/mol |
Data sourced from
Table 2: Functional Group Reactivity
| Functional Group | Reactive Partner | Linkage Formed | Key Reaction Type |
| Carboxylic Acid | Primary Amine | Amide | Amidation / Peptide Coupling |
| Azide | Terminal Alkyne | Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Information based on general chemical principles of the functional groups.
Properties
Molecular Formula |
C5H9N3O3 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-(3-azidopropoxy)acetic acid |
InChI |
InChI=1S/C5H9N3O3/c6-8-7-2-1-3-11-4-5(9)10/h1-4H2,(H,9,10) |
InChI Key |
GCMUPHBNFHGZSX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])COCC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Azidopropyl Oxyacetic Acid
Azide-Alkyne Cycloaddition Reactions (Click Chemistry)
The azide (B81097) group of (3-Azidopropyl)oxyacetic acid is a key functional handle for participating in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.org These reactions are known for their high efficiency, selectivity, and biocompatibility. baseclick.eu
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage. organic-chemistry.orgresearchgate.net This reaction involves the coupling of the terminal azide of (3-Azidopropyl)oxyacetic acid with a terminal alkyne in the presence of a copper(I) catalyst. wikipedia.org
The Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663), with the addition of a reducing agent like sodium ascorbate. wikipedia.org This approach prevents the formation of undesirable oxidative homocoupling products. nih.gov The reaction is typically conducted in a variety of solvents, including water and organic solvents like DMSO and DMF. wikipedia.org The versatility of CuAAC allows for the conjugation of (3-Azidopropyl)oxyacetic acid to a wide range of alkyne-containing molecules, including biomolecules and polymers. wikipedia.org For instance, the carboxylic acid end can first be conjugated to an amine-containing biomolecule, followed by the CuAAC reaction to attach a reporter molecule or another biomolecule.
Typical CuAAC Reaction Conditions:
| Component | Concentration/Amount |
|---|---|
| Azide (e.g., (3-Azidopropyl)oxyacetic acid derivative) | 1 equivalent |
| Alkyne | 1-1.2 equivalents |
| Copper(II) Sulfate (CuSO₄) | 1-10 mol% |
| Sodium Ascorbate | 5-20 mol% |
| Solvent | Water, tBuOH/H₂O, DMSO, DMF |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
As an alternative to the copper-catalyzed reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free approach to forming 1,2,3-triazoles. nih.gov This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide group of (3-Azidopropyl)oxyacetic acid without the need for a catalyst. medchemexpress.commedchemexpress.com
The driving force for SPAAC is the release of ring strain in the cyclooctyne, leading to a rapid and highly selective cycloaddition. nih.gov This makes SPAAC particularly suitable for applications in living systems where the toxicity of copper is a concern. nih.gov The reaction proceeds readily at room temperature and in aqueous environments. baseclick.eu
Commonly Used Strained Alkynes in SPAAC:
| Alkyne | Abbreviation | Key Features |
|---|---|---|
| Dibenzocyclooctyne | DBCO | High reactivity, commercially available |
| Bicyclo[6.1.0]nonyne | BCN | Good reactivity and stability |
Formation and Stability of 1,2,3-Triazole Linkages
Both CuAAC and SPAAC reactions lead to the formation of a highly stable 1,2,3-triazole ring. researchgate.netscispace.com This five-membered heterocycle is aromatic and resistant to hydrolysis, oxidation, and reduction, making it an ideal linker in many applications. scispace.compeerj.com The triazole ring can also participate in hydrogen bonding, which can influence the conformation and properties of the resulting conjugate. nih.gov The stability of the 1,2,3-triazole linkage contributes to the robustness of materials and bioconjugates prepared using (3-Azidopropyl)oxyacetic acid. peerj.com The thermal stability is also notable, though flash vacuum pyrolysis at very high temperatures (500 °C) can lead to the loss of molecular nitrogen. wikipedia.org
Carboxylic Acid Derivatization
The carboxylic acid moiety of (3-Azidopropyl)oxyacetic acid provides a second reactive handle for conjugation, allowing for the formation of amide and ester linkages.
Amide Bond Formation
The carboxylic acid can be readily converted to an amide by reacting with a primary or secondary amine in the presence of a coupling agent. nih.govhepatochem.com Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). nih.gov These reagents activate the carboxylic acid to form a more reactive intermediate that readily undergoes nucleophilic attack by the amine. hepatochem.com
This reaction is fundamental in bioconjugation for attaching (3-Azidopropyl)oxyacetic acid to proteins, peptides, or other amine-containing biomolecules. researchgate.net The resulting amide bond is stable under a wide range of conditions. researchgate.net For less reactive amines, more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed. nih.gov
Common Amide Coupling Reagents:
| Reagent(s) | Typical Reaction Conditions |
|---|---|
| EDC/NHS | Aqueous or organic solvent (DMF, DCM), room temperature |
| DCC/DMAP | Organic solvent (DCM), 0-25 °C. |
| HATU/DIPEA | Organic solvent (DMF), room temperature. nih.gov |
Esterification and Transesterification
Esterification of the carboxylic acid group of (3-Azidopropyl)oxyacetic acid can be achieved by reacting it with an alcohol under acidic conditions, a process known as Fischer esterification. libretexts.org Catalysts such as concentrated sulfuric acid are typically used. libretexts.org This reaction is reversible, and water is often removed to drive the equilibrium towards the ester product. libretexts.org
Alternatively, the carboxylic acid can be activated, for example, by converting it to an acid chloride, which then reacts vigorously with an alcohol to form the ester. libretexts.org Another approach involves the use of activating agents similar to those in amide bond formation. Furthermore, transesterification, the conversion of one ester to another by reaction with an alcohol, can also be employed, often catalyzed by an acid or a base. organic-chemistry.org Lewis acids have also been explored as catalysts for esterification reactions. rug.nl
Esterification Methods:
| Method | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol, strong acid catalyst (e.g., H₂SO₄) | Reversible, often requires heating and water removal. libretexts.org |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or oxalyl chloride, followed by alcohol | Highly reactive, often proceeds at room temperature. libretexts.org |
| Carbodiimide-mediated | Alcohol, DCC or EDC, DMAP | Milder conditions compared to acyl chlorides. |
Reaction with Nucleophiles
The electrophilic character of the carbon atom adjacent to the azide group and the carbonyl carbon of the carboxylic acid allows for reactions with various nucleophiles. However, the azide group itself is a potent nucleophile. thieme-connect.de The primary reactions with external nucleophiles typically target the carboxylic acid group, leading to the formation of amides or esters, or involve the azide group in cycloaddition reactions.
Direct nucleophilic substitution on the carbon bearing the azide is not a typical reaction pathway under standard conditions due to the stability of the C-N bond. Instead, the azide functional group is well-known to participate as the 1,3-dipole in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. While this is a reaction with a π-nucleophile (the alkyne), it is a key transformation of the azide group.
Reactions at the carboxylic acid function with nucleophiles such as amines and alcohols are common and proceed via nucleophilic acyl substitution. These reactions typically require activation of the carboxylic acid.
For instance, the reaction of (3-Azidopropyl)oxyacetic Acid with an amine, such as benzylamine, in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), leads to the formation of the corresponding amide. rsc.org Similarly, reaction with thiols is less common directly at the carboxylic acid but can be achieved under specific conditions, though amide and ester formations are more prevalent.
Table 1: Illustrative Reactions of (3-Azidopropyl)oxyacetic Acid with Nucleophiles
| Nucleophile | Reagent/Catalyst | Product | Reaction Type |
| Benzylamine | HATU, DIPEA | N-benzyl-2-((3-azidopropyl)oxy)acetamide | Amide Coupling |
| Ethanol (B145695) | H₂SO₄ (cat.) | Ethyl (3-azidopropyl)oxyacetate | Fischer Esterification |
| Thiophenol | DCC, DMAP | S-phenyl 2-((3-azidopropyl)oxy)ethanethioate | Thioesterification |
Reduction of the Azide Group to Amine
The reduction of the azide functionality to a primary amine is a fundamental and widely used transformation. This conversion is highly valuable as it unmasks a reactive amino group, which can then be used for a variety of subsequent modifications. For (3-Azidopropyl)oxyacetic acid, this transformation yields (3-aminopropyl)oxyacetic acid. There are several reliable methods to achieve this reduction.
Catalytic Hydrogenation: One of the most common and efficient methods for reducing azides is catalytic hydrogenation. researchgate.net This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organicchemistrytutor.comwikipedia.org The reaction is generally clean and high-yielding. The process involves the adsorption of the azide and hydrogen onto the catalyst surface, followed by the sequential reduction of the azide and liberation of nitrogen gas. researchgate.net
A typical procedure involves dissolving the azido (B1232118) compound in a suitable solvent, such as ethanol or methanol, adding the Pd/C catalyst, and then exposing the mixture to a hydrogen atmosphere (often at atmospheric or slightly elevated pressure) until the reaction is complete. openochem.org
Table 2: Catalytic Hydrogenation of (3-Azidopropyl)oxyacetic Acid
| Substrate | Catalyst | Solvent | Conditions | Product | Yield |
| (3-Azidopropyl)oxyacetic Acid | 10% Pd/C | Ethanol | H₂ (1 atm), Room Temp, 4h | (3-Aminopropyl)oxyacetic Acid | >95% |
Staudinger Reduction: The Staudinger reduction provides a mild alternative to catalytic hydrogenation for the conversion of azides to amines. organic-chemistry.orgalfa-chemistry.com This reaction involves the treatment of the organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to form an iminophosphorane. alfa-chemistry.com Subsequent hydrolysis of the iminophosphorane in the presence of water yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. organic-chemistry.orgalfa-chemistry.com
The Staudinger reduction is particularly useful for substrates that contain functional groups sensitive to the conditions of catalytic hydrogenation, such as double or triple bonds. organic-chemistry.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by the addition of water for the hydrolysis step.
Table 3: Staudinger Reduction of (3-Azidopropyl)oxyacetic Acid
| Substrate | Reagents | Solvent | Conditions | Product | Yield |
| (3-Azidopropyl)oxyacetic Acid | 1. PPh₃2. H₂O | THF/H₂O | Room Temp, 12h | (3-Aminopropyl)oxyacetic Acid | ~90% |
Other Selective Functional Group Interconversions
Beyond the primary reactions of the azide and carboxylic acid groups, other selective transformations can be performed on (3-Azidopropyl)oxyacetic acid and its derivatives. These interconversions allow for the synthesis of a wider range of functionalized molecules.
Esterification: The carboxylic acid moiety of (3-Azidopropyl)oxyacetic acid can be readily converted to an ester through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. For example, reacting (3-Azidopropyl)oxyacetic acid with ethanol and a catalytic amount of sulfuric acid will yield ethyl (3-azidopropyl)oxyacetate.
Amide Bond Formation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Alternatively, more modern and efficient coupling reagents like HATU can be employed. rsc.org This allows for the coupling of (3-Azidopropyl)oxyacetic acid with a wide variety of amines to generate a library of functionalized amides while preserving the azide group for further reactions.
Table 4: Selective Functional Group Interconversions of (3-Azidopropyl)oxyacetic Acid
| Starting Material | Transformation | Reagents | Product |
| (3-Azidopropyl)oxyacetic Acid | Esterification | Methanol, H₂SO₄ (cat.) | Methyl (3-azidopropyl)oxyacetate |
| (3-Azidopropyl)oxyacetic Acid | Amide Coupling | Aniline, EDC, HOBt | N-phenyl-2-((3-azidopropyl)oxy)acetamide |
| (3-Azidopropyl)oxyacetic Acid | Reduction of Carboxylic Acid | BH₃·THF | 2-((3-Azidopropyl)oxy)ethan-1-ol |
Applications of 3 Azidopropyl Oxyacetic Acid in Advanced Research
Bioconjugation Strategies in Chemical Biology
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology. rsc.orgj-morphology.com (3-Azidopropyl)oxyacetic acid serves as a key building block in this field, enabling the precise and stable modification of biological macromolecules.
The carboxylic acid group of (3-azidopropyl)oxyacetic acid can be readily activated to form an amide bond with primary amines present in biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues. rsc.org This process introduces a terminal azide (B81097) group onto the biomolecule, which can then be used for further functionalization. This strategy is widely employed to create research probes for studying biological processes.
Proteins and Peptides: The modification of proteins and peptides with (3-azidopropyl)oxyacetic acid allows for the introduction of a bioorthogonal handle for subsequent labeling with reporter molecules like fluorophores or biotin. genscript.comnih.govthermofisher.commdpi.com This enables researchers to track protein localization, interactions, and dynamics within living cells. For instance, after conjugating (3-azidopropyl)oxyacetic acid to a target protein, a fluorescent alkyne derivative can be "clicked" onto the azide, rendering the protein visible by fluorescence microscopy. nih.govjenabioscience.com This method offers an alternative to genetic tagging with fluorescent proteins, particularly for studying endogenous proteins without genetic modification. nih.gov The covalent nature of the modification ensures a stable linkage, crucial for long-term tracking and quantitative analysis. nih.govkhanacademy.orgfiveable.me
Nucleic Acids: Functionalized oligonucleotides are of great interest for applications in diagnostics and the development of therapeutic agents. beilstein-journals.org (3-Azidopropyl)oxyacetic acid can be incorporated into nucleic acid structures, either at the termini or internally, through phosphoramidite (B1245037) chemistry. nih.govgoogleapis.com This allows for the attachment of various functionalities to DNA and RNA, such as labels for detection or molecules that can enhance their therapeutic properties. The azide group serves as a platform for post-synthetic modification via click chemistry, enabling the attachment of complex molecules that would not be compatible with the conditions of oligonucleotide synthesis. rsc.org
Carbohydrates: Glycans play crucial roles in cellular recognition, signaling, and pathogenesis. The synthesis of functionalized oligosaccharides is essential for studying these processes. chemrxiv.org (3-Azidopropyl)oxyacetic acid and related azido-functionalized building blocks can be used to create glycoconjugates and glycan probes. For example, a disaccharide can be synthesized with a 3-azidopropyl aglycon, which then allows for its conjugation to proteins or surfaces to investigate carbohydrate-protein interactions or to develop diagnostic arrays. chemrxiv.org
Table 1: Examples of Biomolecule Modification using Azide-Alkyne Click Chemistry
| Biomolecule | Modification Strategy | Application |
| Proteins | Amide bond formation with lysine residues using activated (3-azidopropyl)oxyacetic acid, followed by click reaction with a fluorescent alkyne. | Live-cell imaging and tracking of protein localization. |
| Peptides | Solid-phase peptide synthesis incorporating an amino acid derivative containing an azido (B1232118) group, followed by click chemistry. | Development of targeted therapeutic peptides and diagnostic tools. genscript.comnih.gov |
| Nucleic Acids | Incorporation of an azide-modified nucleoside during automated DNA/RNA synthesis, followed by click functionalization. | Creation of labeled DNA probes for SNP detection and antisense therapies. beilstein-journals.orgrsc.org |
| Carbohydrates | Synthesis of an oligosaccharide with a terminal azidopropyl group, followed by conjugation to a protein carrier via click chemistry. | Study of carbohydrate-protein interactions and development of synthetic vaccines. chemrxiv.org |
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govthermofisher.comnih.gov The azide group of (3-azidopropyl)oxyacetic acid is a key player in one of the most prominent bioorthogonal reactions: the azide-alkyne cycloaddition. organic-chemistry.orgmedchemexpress.com This reaction, often referred to as "click chemistry," comes in two main variants: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govorganic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and specific, forming a stable triazole linkage between an azide and a terminal alkyne. organic-chemistry.orgtcichemicals.com After modifying a biomolecule with (3-azidopropyl)oxyacetic acid, it can be specifically labeled with an alkyne-containing probe in the presence of a copper(I) catalyst. nih.gov While highly effective, the cytotoxicity of the copper catalyst can be a limitation for some live-cell applications. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (B158145) that reacts readily with an azide. nih.govnih.gov This catalyst-free click reaction is well-suited for labeling biomolecules in living organisms. nih.gov A biomolecule tagged with (3-azidopropyl)oxyacetic acid can be targeted with a cyclooctyne-bearing probe, offering a robust method for in vivo imaging and analysis. nih.gov
The development of these bioorthogonal labeling systems, heavily reliant on azide-functionalized reagents like (3-azidopropyl)oxyacetic acid, has revolutionized the study of biomolecules in their native environment.
The ability to combine the reactivity of the carboxylic acid and the azide group allows for the synthesis of complex, multifunctional bioconjugates. nih.gov For example, (3-azidopropyl)oxyacetic acid can be used as a linker to connect two different molecules. One molecule can be attached via the carboxylic acid, and another via the azide group through a click reaction. This strategy is employed in the creation of dual-functional probes, where one part of the conjugate could be a targeting moiety (e.g., a peptide that binds to a specific receptor) and the other part could be a therapeutic agent or an imaging reporter. nih.gov This approach is also valuable in drug delivery research, where a drug can be linked to a carrier molecule designed to improve its solubility, stability, or targeting.
Polymer Science and Functional Materials Synthesis
The azide functionality of (3-azidopropyl)oxyacetic acid and related compounds is a powerful tool for the synthesis and modification of polymers and the creation of advanced functional materials.
(3-Azidopropyl)oxyacetic acid and its derivatives can be used as monomers or functionalizing agents in polymer synthesis. vulcanchem.comnih.gov For example, a methacrylate (B99206) monomer bearing a 3-azidopropyl group can be polymerized using techniques like atom transfer radical polymerization (ATRP) to create a polymer with azide groups along its side chains. researchgate.net These azide-functionalized polymers serve as versatile platforms that can be subsequently modified through click chemistry. researchgate.net This allows for the attachment of a wide variety of molecules, including fluorescent dyes, bioactive peptides, or other polymers, to create materials with tailored properties. This approach provides a high degree of control over the final structure and functionality of the polymer. ugent.be
Table 2: Polymer Functionalization via Azide-Alkyne Click Chemistry
| Polymer Type | Functionalization Method | Resulting Material | Potential Application |
| Poly(3-azidopropyl methacrylate) | ATRP followed by click reaction with alkyne-functionalized molecules. researchgate.net | Graft copolymers with tailored side-chain functionality. | Drug delivery systems, smart coatings, and biosensors. |
| Azide-terminated polyesters | Polycondensation using a monomer containing (3-azidopropyl)oxyacetic acid. vulcanchem.com | Block copolymers after click reaction with an alkyne-terminated polymer. | Nanocarriers for therapeutics and imaging agents. |
Hybrid materials that combine the properties of organic molecules with inorganic scaffolds have garnered significant interest for a wide range of applications. (3-Azidopropyl)oxyacetic acid and its silane (B1218182) analogue, (3-azidopropyl)triethoxysilane, are instrumental in this area. researchgate.netresearchgate.net
The carboxylic acid or silane group can be used to anchor the molecule to the surface of inorganic materials such as silica (B1680970) nanoparticles, quantum dots, or metal oxides. nih.govnih.govmdpi.com This process creates a surface decorated with azide groups, which can then be used to covalently attach organic molecules via click chemistry. researchgate.netcsic.es This method has been successfully used to:
Functionalize Nanoparticles: Silica or magnetic nanoparticles can be coated with an azide layer and then "clicked" with targeting ligands, drugs, or imaging agents for biomedical applications. nih.govmdpi.com For example, a study demonstrated the attachment of a trityl radical probe to azide-functionalized boehmite nanoparticles for electron paramagnetic resonance (EPR) imaging. nih.gov
Create Functional Surfaces: Glass slides or silicon wafers can be modified to present azide groups, which can then be used to immobilize proteins, DNA, or cells for the development of biosensors and microarrays.
Synthesize Polyhedral Oligomeric Silsesquioxane (POSS) Nanocomposites: POSS are cage-like inorganic structures that can be functionalized with azide groups. researchgate.netcsic.esuakron.edu These azide-functionalized POSS molecules can then be clicked with various organic moieties to create well-defined, nanostructured hybrid materials with potential applications in catalysis and advanced composites. researchgate.netuakron.edu
The use of (3-azidopropyl)oxyacetic acid and related compounds in this context provides a robust and efficient method for the bottom-up fabrication of complex, functional hybrid materials.
Surface Modification and Grafting Applications
(3-Azidopropyl)oxyacetic acid is a key reagent for the chemical modification and functionalization of various surfaces. Its bifunctional nature—a carboxylic acid group at one end and an azide group at the other—allows for a two-step, controlled surface modification process.
The carboxylic acid can be used to anchor the molecule to surfaces that are rich in hydroxyl or amine groups, such as metal oxides, certain polymers, and biomaterials. This is typically achieved through standard esterification or amidation reactions. Once anchored, the surface becomes decorated with terminal azide groups.
These azide-functionalized surfaces are primed for subsequent modification via "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific attachment of a wide array of alkyne-containing molecules, including bioactive peptides, carbohydrates, synthetic polymers, and fluorescent dyes. This strategy provides a robust method for creating custom-tailored surfaces with specific chemical and biological properties. For instance, silane analogs like 3-azidopropyltriethoxysilane have been used to graft azide groups onto silica surfaces, demonstrating the utility of the azide moiety in surface chemistry. vulcanchem.com
Graft copolymerization is a prominent technique for modifying the properties of natural polymers with minimal loss of their inherent characteristics. openmedicinalchemistryjournal.com This process can be initiated by creating free radical centers on a polymer backbone, which then react with monomers. openmedicinalchemistryjournal.com While various initiator systems can be used, the principle of grafting synthetic polymers onto a backbone is a well-established method for adding new properties to a material. openmedicinalchemistryjournal.com The functional groups of (3-Azidopropyl)oxyacetic acid allow it to act as a grafting agent, enabling the attachment of other molecules to a polymer backbone.
The table below summarizes the roles of the functional groups of (3-Azidopropyl)oxyacetic acid in surface modification.
| Functional Group | Role in Surface Modification | Reaction Type |
| Carboxylic Acid | Anchoring to hydroxyl or amine-rich surfaces | Esterification / Amidation |
| Azide | Post-functionalization with alkyne-containing molecules | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Combinatorial Chemistry and Molecular Library Generation
Combinatorial chemistry is a powerful technique for synthesizing a large number of diverse compounds, known as a chemical library, in a systematic and rapid manner. nih.govopenaccessjournals.com These libraries are then screened for desired biological activities, accelerating the discovery of new drugs and materials. nih.govnih.gov (3-Azidopropyl)oxyacetic acid is an ideal building block for combinatorial synthesis due to its orthogonal reactive ends.
The "split-and-pool" synthesis strategy is a common method in combinatorial chemistry to generate vast libraries of compounds on solid supports, such as microbeads. nih.gov In this approach, the carboxylic acid of (3-Azidopropyl)oxyacetic acid can be coupled to a solid support or to a library of building blocks containing amine groups. Subsequently, the azide functionality can be reacted with a diverse set of alkyne-containing molecules. By systematically varying the building blocks at each step, a large and diverse molecular library can be generated.
This dual reactivity allows for the creation of libraries with significant molecular diversity from a common scaffold. The resulting compounds can be screened in high-throughput assays to identify molecules with specific properties. openaccessjournals.com DNA-encoded chemical libraries (DECLs) represent another advanced area where such bifunctional linkers are valuable, allowing for the generation and decoding of enormous libraries of small molecules. plos.org
The following table outlines a possible combinatorial synthesis using (3-Azidopropyl)oxyacetic acid.
| Step | Reaction | Building Blocks (Examples) | Result |
| 1 | Amide bond formation | Library of diverse amines | Amide-linked intermediates with terminal azides |
| 2 | Azide-Alkyne Cycloaddition | Library of diverse alkynes | Final library of triazole-containing compounds |
Synthesis of Diverse Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. uou.ac.in The azide group of (3-Azidopropyl)oxyacetic acid serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles.
The most prominent application is the Huisgen [3+2] cycloaddition reaction between the azide and an alkyne to form a 1,2,3-triazole ring. This reaction is a cornerstone of click chemistry due to its high efficiency, regioselectivity (when catalyzed by copper(I)), and tolerance of a wide range of functional groups. By reacting (3-Azidopropyl)oxyacetic acid with different alkynes, a diverse range of triazole-containing molecules can be synthesized. These structures can then be further elaborated using the carboxylic acid functionality.
Furthermore, azides can undergo other chemical transformations to yield different heterocyclic systems. For example, they can react with phosphines in the Staudinger ligation to form aza-ylides, which are intermediates in the synthesis of various nitrogenous compounds. The versatility of the azide group makes (3-Azidopropyl)oxyacetic acid a valuable starting material for the construction of complex heterocyclic molecules. mdpi.com
Scaffold Engineering for Complex Molecular Architectures
In materials science and tissue engineering, a scaffold is a structure that supports the growth of new tissue or serves as a framework for the assembly of complex molecular systems. mdpi.comnih.gov (3-Azidopropyl)oxyacetic acid can be employed as a building block or a cross-linking agent in the engineering of such scaffolds.
The bifunctional nature of the molecule allows it to link different polymer chains or other macromolecules together. For instance, the carboxylic acid can react with polymers containing hydroxyl or amine groups to form a base polymer decorated with azide functionalities. These azide groups can then be used to cross-link the polymer chains by reacting with multi-alkyne linkers, forming a stable, three-dimensional network. This approach allows for the fabrication of hydrogels and other porous materials with tunable mechanical properties and chemical functionalities. researchgate.net
Moreover, the azide groups on the scaffold surface can be used to immobilize bioactive molecules, such as growth factors or cell-adhesion peptides, to create a biomimetic environment that promotes cell growth and tissue regeneration. nih.gov This ability to create complex and functionalized three-dimensional architectures makes (3-Azidopropyl)oxyacetic acid a valuable tool in the development of advanced materials for biomedical applications. mdpi.comresearchgate.net
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (3-Azidopropyl)oxyacetic Acid. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For (3-Azidopropyl)oxyacetic Acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons in the propyl chain and the methylene (B1212753) group of the oxyacetic acid moiety. The chemical shifts are influenced by the electronegativity of the adjacent azide (B81097) (-N₃) and ether (-O-) groups.
The predicted ¹H NMR spectral data are summarized in the table below. The protons on the carbon adjacent to the azide group (H-3) are expected to be deshielded and appear at a lower field compared to the other propyl protons. Similarly, the protons of the methylene group adjacent to the ether oxygen and the carboxylic acid (H-4) would appear at a distinct downfield shift.
Predicted ¹H NMR Data for (3-Azidopropyl)oxyacetic Acid Predicted data based on standard chemical shift values and analysis of related structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -CH₂- (H-2) | ~1.95 | Quintet | 2H |
| -CH₂-N₃ (H-3) | ~3.40 | Triplet | 2H |
| O-CH₂- (H-1) | ~3.65 | Triplet | 2H |
| O-CH₂-COOH (H-4) | ~4.15 | Singlet | 2H |
Note: The carboxylic acid proton (-COOH) would appear as a broad singlet, typically at a very downfield shift (>10 ppm), and its position can be highly variable.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in (3-Azidopropyl)oxyacetic Acid is expected to produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and its chemical environment. The carbon attached to the electron-withdrawing azide group (C-3) and the carbons attached to the oxygen atom (C-1 and C-4) are expected to be shifted downfield.
The predicted ¹³C NMR spectral data are presented in the following table.
Predicted ¹³C NMR Data for (3-Azidopropyl)oxyacetic Acid Predicted data based on standard chemical shift values and analysis of related structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (C-2) | ~29.0 |
| -CH₂-N₃ (C-3) | ~49.5 |
| O-CH₂- (C-1) | ~68.0 |
| O-CH₂-COOH (C-4) | ~69.0 |
| -COOH (C-5) | ~174.0 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed. ipb.ptresearchgate.net These techniques provide correlation data that reveal the connectivity between atoms. ipb.pt
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For (3-Azidopropyl)oxyacetic Acid, cross-peaks would be expected between the protons of C-1 and C-2, and between the protons of C-2 and C-3, confirming the integrity of the propyl chain.
Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment reveals direct one-bond connections between protons and the carbons they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon atom in the structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of (3-Azidopropyl)oxyacetic Acid and can provide information about its elemental composition and structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like carboxylic acids. In ESI-MS, the sample is ionized directly from a solution, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. High-resolution ESI-MS can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
For (3-Azidopropyl)oxyacetic Acid (Molecular Formula: C₅H₉N₃O₃), the expected accurate masses for common ions are listed below.
Predicted ESI-MS Data for (3-Azidopropyl)oxyacetic Acid Calculated values based on the molecular formula C₅H₉N₃O₃ (Monoisotopic Mass: 159.0644 g/mol ).
| Ion | Predicted Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 160.0717 |
| [M+Na]⁺ | 182.0536 |
| [M-H]⁻ | 158.0571 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique used in mass spectrometry, particularly effective for a broad range of organic compounds. news-medical.net In this method, the analyte is co-crystallized with a matrix compound which absorbs laser energy, promoting gentle ionization of the analyte. news-medical.netnih.gov
When analyzing compounds containing an azide group with MALDI-TOF MS, a notable phenomenon is the potential for metastable ion formation, where the azide functionality fragments during the ionization process. nih.govresearchgate.net This often involves the facile loss of a dinitrogen molecule (N₂), resulting in a fragment ion that is 28 Da lighter than the parent molecular ion. nih.gov Therefore, the MALDI-TOF spectrum of (3-Azidopropyl)oxyacetic Acid would be expected to show a peak for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) as well as a potential secondary peak corresponding to the loss of N₂. The choice of matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), is critical for successful analysis of small organic molecules. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds.
The IR spectrum of (3-Azidopropyl)oxyacetic acid is expected to show distinct absorption bands corresponding to its key functional groups: the azide group (-N₃) and the carboxylic acid group (-COOH). The azide group typically exhibits a very strong and sharp absorption band in the region of 2100 cm⁻¹. researchgate.net The carboxylic acid is characterized by two main features: a very broad O-H stretching band, usually centered around 3000 cm⁻¹, and a strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. docbrown.infodocbrown.info The presence of these specific bands provides strong evidence for the successful synthesis of the target compound.
Table 2: Characteristic IR Absorption Bands for (3-Azidopropyl)oxyacetic Acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |
| Alkyl C-H | C-H stretch | 2950 - 2850 | Medium |
| Azide | N≡N stretch | ~2100 | Strong, Sharp |
| Carbonyl (C=O) | C=O stretch | 1725 - 1700 | Strong |
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for both the purification of (3-Azidopropyl)oxyacetic acid after synthesis and for the assessment of its purity.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. libretexts.orglongdom.org For (3-Azidopropyl)oxyacetic acid, TLC is typically performed on a plate coated with a stationary phase, such as silica (B1680970) gel GF254. nih.gov
A small spot of the compound is applied to the baseline of the plate, which is then placed in a sealed chamber containing a suitable mobile phase. Due to the polar nature of the carboxylic acid and the azide group, a polar solvent system is required to achieve appropriate migration up the plate. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. rockefeller.edu After development, the plate is visualized, often under UV light (at 254 nm) or by staining with an appropriate reagent like potassium permanganate (B83412) or iodine vapor to reveal the separated spots. nih.gov The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions. libretexts.org
Table 3: Typical TLC Parameters for (3-Azidopropyl)oxyacetic Acid Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ coated plates |
| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent, e.g., Ethyl acetate/Hexane with a small amount of acetic acid. |
| Visualization | UV light (254 nm), potassium permanganate stain, or iodine vapor. |
| Expected Rf Value | Dependent on the exact mobile phase composition, but expected to be in the range of 0.3 - 0.6 for optimal separation. |
Column chromatography is a preparative technique used to separate and purify larger quantities of (3-Azidopropyl)oxyacetic acid from reaction mixtures and impurities. nih.govnih.gov
Flash Chromatography: This technique utilizes a stationary phase, typically silica gel, packed into a column. rochester.edu The crude product is loaded onto the top of the column, and a solvent system (mobile phase), often similar to one optimized by TLC, is passed through the column under pressure. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for the collection of purified fractions of (3-Azidopropyl)oxyacetic acid. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient analytical and preparative technique that offers superior resolution and speed compared to traditional column chromatography. For the analysis and purification of a polar compound like (3-Azidopropyl)oxyacetic acid, a reversed-phase HPLC (RP-HPLC) method is often employed. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acidic modifier like formic or acetic acid to ensure the carboxylic acid is protonated for better peak shape. nih.govbiocompare.com The compound is detected as it elutes from the column, typically by a UV detector.
Table 4: Illustrative HPLC Conditions for (3-Azidopropyl)oxyacetic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic characteristics and predicting the chemical behavior of (3-Azidopropyl)oxyacetic Acid. Methodologies such as Density Functional Theory (DFT) are frequently employed to determine key molecular properties. rsc.orgnasa.gov These calculations can provide the optimized molecular geometry, distribution of atomic charges, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The analysis of these electronic properties reveals sites susceptible to nucleophilic or electrophilic attack. For (3-Azidopropyl)oxyacetic Acid, the terminal nitrogen atoms of the azide (B81097) group are key to its participation in 1,3-dipolar cycloaddition reactions. nih.gov The reactivity of the carboxylic acid function, especially its acidity (pKa), can also be predicted with reasonable accuracy using quantum chemical methods combined with continuum solvation models. researchgate.netmdpi.com
Furthermore, global reactivity descriptors derived from these calculations help in quantifying the molecule's stability and reactivity. Vibrational frequency calculations can also be performed to predict the molecule's infrared spectrum, allowing for a direct comparison with experimental data to confirm structural assignments.
| Property | Illustrative Value | Computational Method | Basis Set |
|---|---|---|---|
| HOMO Energy | -7.5 eV | DFT (B3LYP) | 6-311++G(d,p) |
| LUMO Energy | 1.2 eV | DFT (B3LYP) | 6-311++G(d,p) |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | DFT (B3LYP) | 6-311++G(d,p) |
| Dipole Moment | 3.5 D | DFT (B3LYP) | 6-311++G(d,p) |
| Calculated pKa | 4.1 | CPCM/DFT | 6-311++G(d,p) |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations often focus on a static, minimum-energy structure, (3-Azidopropyl)oxyacetic Acid is a flexible molecule that can adopt numerous conformations in solution. Molecular dynamics (MD) simulations are employed to explore this conformational landscape by simulating the atomic motions of the molecule over time. mdpi.comnih.gov
MD simulations can reveal the preferred torsion angles of the (3-azidopropyl)oxy chain and the relative orientation of the terminal azide and carboxylic acid groups. This is crucial for understanding how the molecule presents its functional groups for reaction or interaction with other species. For instance, simulations in an aqueous environment can detail the formation and dynamics of hydrogen bonds between the carboxylic acid group and surrounding water molecules, providing insight into its solvation and solubility. nih.govresearchgate.net
When studying the interaction of (3-Azidopropyl)oxyacetic Acid with a larger entity, such as a protein or a surface, MD simulations can be used to assess the stability of the complex and identify the key intermolecular forces involved, including electrostatic interactions and van der Waals forces. mdpi.com This makes MD an invaluable tool for applications in biochemistry and materials science. nih.govresearchgate.net
In Silico Modeling of Reaction Pathways
Computational modeling provides a virtual window into the mechanisms of chemical reactions. For (3-Azidopropyl)oxyacetic Acid, the most significant reaction is the azide-alkyne cycloaddition, a cornerstone of "click chemistry". frontiersin.orgroyalsocietypublishing.org In silico modeling using DFT can map the entire energy profile of this reaction, identifying the structures of transition states and intermediates. acs.orgscispace.comarxiv.org
These studies have been pivotal in understanding the dramatic rate acceleration observed in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.gov Calculations show how the copper catalyst coordinates to both the azide and the alkyne, lowering the activation barrier compared to the uncatalyzed thermal Huisgen cycloaddition. acs.orgorganic-chemistry.org This modeling can elucidate the stepwise mechanism and explain the high regioselectivity that leads exclusively to the 1,4-disubstituted triazole product. nih.govresearchgate.net By calculating the activation energies for different potential pathways, computational chemistry can predict which products are kinetically favored, guiding experimental efforts. researchgate.net
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of (3-Azidopropyl)oxyacetic acid and analogous structures traditionally relies on established methods such as the Williamson ether synthesis to form the ether linkage, followed by nucleophilic substitution to introduce the azide (B81097) group. While effective, these methods can sometimes be limited by harsh reaction conditions and the generation of stoichiometric byproducts. Future research is anticipated to focus on the development of more efficient, sustainable, and versatile synthetic strategies.
Novel Synthetic Approaches:
Advanced Catalytic Systems:
The investigation of novel catalytic systems is a promising avenue for the synthesis of (3-Azidopropyl)oxyacetic acid and its derivatives. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for utilizing the azide functionality, research into new catalysts for the formation of the core structure is warranted. This could involve exploring transition metal catalysts for more efficient etherification or C-H activation/functionalization approaches to construct the backbone. Furthermore, the development of enzymatic or bio-inspired catalytic systems could offer highly selective and environmentally benign synthetic routes.
| Catalytic System | Potential Advantage | Research Focus |
| Phase-Transfer Catalysis | Enhanced reaction rates and yields in biphasic systems, milder conditions. | Development of novel catalysts for the synthesis of azido-ethers. |
| Transition Metal Catalysis | High efficiency and selectivity for C-O and C-N bond formation. | Exploration of catalysts for direct azidation of alcohol precursors. |
| Biocatalysis | High stereoselectivity and regioselectivity, environmentally friendly. | Identification and engineering of enzymes for the synthesis of chiral analogs. |
| Photoredox Catalysis | Mild reaction conditions, activation of otherwise unreactive bonds. | Development of light-mediated pathways for the construction of the ether linkage or introduction of the azide. |
Expansion into Emerging Interdisciplinary Research Fields
The unique bifunctional nature of (3-Azidopropyl)oxyacetic acid makes it an ideal candidate for a wide range of applications at the interface of chemistry, biology, and materials science. Future research will likely see its expansion from a simple linker molecule to a key component in more complex and functional systems.
Drug Delivery and Therapeutics:
The azide group serves as a versatile handle for "click" chemistry, allowing for the straightforward conjugation of (3-Azidopropyl)oxyacetic acid to therapeutic agents, targeting moieties, or imaging agents. The carboxylic acid can be used to improve solubility or to interact with biological targets. Future research could focus on designing sophisticated drug-delivery systems where this linker plays a crucial role in the controlled release of payloads or in the assembly of targeted nanoparticles.
Advanced Materials and Surface Chemistry:
In materials science, (3-Azidopropyl)oxyacetic acid can be used to functionalize surfaces and polymers. The carboxylic acid can anchor the molecule to a substrate, while the azide is available for subsequent modification. Future directions include the development of "smart" materials that can respond to specific stimuli, where the linker is used to attach responsive elements. There is also potential in the creation of functionalized hydrogels for tissue engineering and 3D cell culture, where the linker can be used to immobilize bioactive molecules.
Chemical Biology and Proteomics:
As a crosslinking agent, (3-Azidopropyl)oxyacetic acid can be used to study protein-protein interactions. The ability to link interacting proteins in their native environment is a powerful tool in chemical biology. Future research may involve the development of photo-activatable versions of this linker to allow for temporal control over the crosslinking process, providing more precise snapshots of cellular processes.
| Interdisciplinary Field | Potential Application of (3-Azidopropyl)oxyacetic Acid |
| Nanomedicine | As a linker for constructing targeted drug delivery nanoparticles. |
| Tissue Engineering | For the functionalization of scaffolds with growth factors or cell adhesion peptides. |
| Diagnostics | In the development of biosensors for the detection of specific biomarkers. |
| Polymer Chemistry | As a monomer or crosslinker for the synthesis of functional polymers. |
Development of Advanced Analytical and Characterization Tools
As the applications of (3-Azidopropyl)oxyacetic acid become more sophisticated, the need for advanced analytical techniques for its characterization and the analysis of its conjugates will grow.
High-Resolution Mass Spectrometry:
Techniques such as tandem mass spectrometry (MS/MS) will be crucial for the structural elucidation of complex conjugates formed using (3-Azidopropyl)oxyacetic acid. Future developments may include the use of novel fragmentation techniques to precisely map the connectivity of linked molecules.
Advanced NMR Spectroscopy:
Two-dimensional and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for the characterization of the pure compound and its derivatives. Future research could involve the use of advanced NMR techniques to study the conformation and dynamics of molecules conjugated with this linker, providing insights into their biological activity or material properties.
Imaging and Spectroscopic Techniques:
The development of analytical methods that can visualize and quantify the distribution of (3-Azidopropyl)oxyacetic acid-containing conjugates in complex biological systems or materials will be essential. This could involve the incorporation of fluorescent or other reporter tags that can be detected by advanced microscopy techniques.
Q & A
What are the primary synthetic routes for (3-Azidopropyl)oxyacetic Acid, and how are reaction conditions optimized for yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling azide-containing precursors with oxyacetic acid derivatives. For example, thioacetate intermediates (e.g., S-(-3-azidopropyl) thioacetate) can undergo nucleophilic substitution or click chemistry reactions to introduce the azide group . Optimization focuses on:
- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselectivity.
- Temperature control : Maintaining 25–60°C to prevent azide decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Purification via reverse-phase HPLC or silica gel chromatography is critical to isolate the product from unreacted azides and byproducts .
How is (3-Azidopropyl)oxyacetic Acid utilized in bioorthogonal chemistry, and what experimental protocols ensure efficient conjugation?
Level: Basic
Methodological Answer:
The compound’s azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC) for labeling biomolecules without copper catalysts . Key protocols include:
- Reaction stoichiometry : A 1:1.2 molar ratio of azide to dibenzocyclooctyne (DBCO)-modified probes minimizes unreacted residues.
- pH control : Neutral buffers (pH 7.4) prevent acid-catalyzed hydrolysis of the oxyacetic ester .
- Kinetic monitoring : UV-Vis or fluorescence spectroscopy tracks reaction completion (λ = 260–300 nm for azide consumption) .
What analytical techniques are most effective for characterizing (3-Azidopropyl)oxyacetic Acid, and what spectral data validate its structure?
Level: Basic
Methodological Answer:
- NMR spectroscopy :
- Mass spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 195.10 (C₆H₁₁N₃O₃) .
- FT-IR : Strong azide stretch at ~2100 cm⁻¹ and carboxylic acid O-H at 2500–3300 cm⁻¹ .
How can researchers address discrepancies in solubility data for (3-Azidopropyl)oxyacetic Acid across different solvent systems?
Level: Advanced
Methodological Answer:
Contradictions often arise from solvent polarity and hydrogen-bonding effects. To resolve:
- Systematic solubility testing : Use a standardized protocol (e.g., shake-flask method) across solvents (water, DMSO, THF).
- Thermodynamic analysis : Calculate Hansen solubility parameters to correlate solubility with solvent polarity .
- Statistical validation : Apply ANOVA to assess batch-to-batch variability in solubility measurements .
What strategies improve reproducibility in copper-free click reactions involving (3-Azidopropyl)oxyacetic Acid?
Level: Advanced
Methodological Answer:
Reproducibility challenges stem from azide stability and reaction kinetics. Mitigation strategies include:
- Azide stabilization : Store the compound at -20°C under argon to prevent degradation .
- Reaction monitoring : Use real-time HPLC to track intermediate formation and adjust stoichiometry dynamically .
- Control experiments : Include negative controls (e.g., omitting DBCO) to confirm specificity .
How should researchers design kinetic studies to compare (3-Azidopropyl)oxyacetic Acid’s reactivity with other azide linkers?
Level: Advanced
Methodological Answer:
- Pseudo-first-order conditions : Use excess DBCO to isolate azide reactivity.
- Rate constant calculation : Plot ln([DBCO]/[azide]) vs. time; slope = k (observed rate) .
- Comparative analysis : Benchmark against azidopentanoic acid or PEGylated azides under identical conditions .
- Error analysis : Report standard deviations across triplicate runs to assess precision .
What safety protocols are critical when handling (3-Azidopropyl)oxyacetic Acid in synthetic workflows?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
